molecular formula C9H14ClNO3S B3123436 N-(1,1-dioxidotetrahydrothien-3-yl)-N-(2-furylmethyl)amine hydrochloride CAS No. 307519-75-1

N-(1,1-dioxidotetrahydrothien-3-yl)-N-(2-furylmethyl)amine hydrochloride

Cat. No. B3123436
CAS RN: 307519-75-1
M. Wt: 251.73 g/mol
InChI Key: RZDQJRCXJYZURY-UHFFFAOYSA-N
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Description

N-(1,1-dioxidotetrahydrothien-3-yl)-N-(2-furylmethyl)amine hydrochloride, also known as THF-Tetrahydrofuran-Tetrahydrofuran-Tetrahydrofuran-Tetrahydrofuran (THF-THF-THF-THF), is an organic compound belonging to the class of amines. It is a colorless crystalline solid with a melting point of 95-97°C, and a molecular formula of C7H13ClN2O2. It is an important intermediate in the synthesis of a variety of pharmaceutical compounds.

Scientific Research Applications

Synthesis and Biological Activity

Research in synthetic chemistry has led to the preparation of various N-substituted compounds, demonstrating activities such as root growth inhibition and antifungal properties. For example, a series of N-substituted 2-(2-chloroacetamido)-3-(furan-2-yl)propanamides exhibited significant root growth-inhibitory activity towards rape seedlings, with one compound showing potent activity at a specific concentration (Kitagawa & Asada, 2005). Moreover, certain N-(4-bromophenyl)-N-(2-furylmethyl)amine derivatives demonstrated remarkable antifungal activity against dermatophytes, highlighting the potential of these compounds in developing new antifungal agents (Suvire et al., 2006).

Chemical Synthesis Techniques

Efficient synthesis methods for related compounds, such as N-benzyl- or N-(2-furylmethyl)cinnamamides, have been developed using 'green' catalysts like boric acid. These methods offer good to excellent yields and provide a basis for further exploration of similar compounds (Barajas et al., 2008). Additionally, the study of N-(1,1-dioxo-1,2-benzisothiazol-3-yl)-N-methyl amine and its derivatives through matrix-isolation FTIR and theoretical calculations has contributed to understanding the structural and reactivity aspects of such compounds (Almeida et al., 2009).

Material Science Applications

In material science, the incorporation of amino acid moieties into polyesters, demonstrating the versatility of N-substituted compounds in creating polymers with specific functional properties, has been explored. Such research paves the way for the development of new materials with potential biomedical applications (Wang & Nakamura, 1994).

properties

IUPAC Name

N-(furan-2-ylmethyl)-1,1-dioxothiolan-3-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO3S.ClH/c11-14(12)5-3-8(7-14)10-6-9-2-1-4-13-9;/h1-2,4,8,10H,3,5-7H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZDQJRCXJYZURY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CC1NCC2=CC=CO2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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